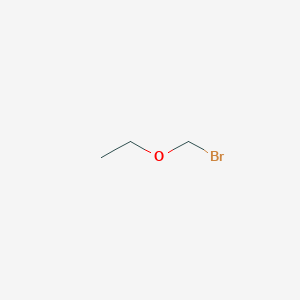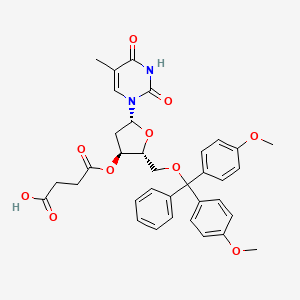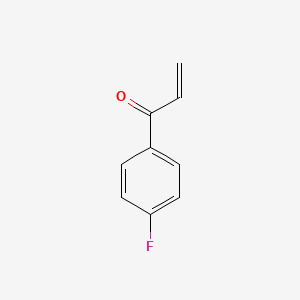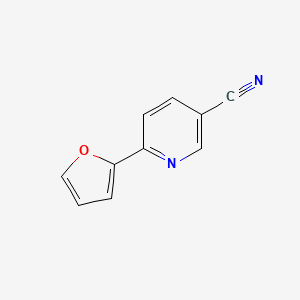![molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3](/img/structure/B1338447.png)
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
説明
7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane (7-BBB) is a synthetic organic compound used in scientific research. It is a member of the azabicycloalkane family, which consists of compounds with a bicyclic ring structure containing two carbon atoms, an oxygen atom, and an azomethine group. 7-BBB is used in laboratory experiments for a variety of purposes, including drug synthesis, bioorganic chemistry, and biochemical studies.
科学的研究の応用
1. Synthesis of Novel Epibatidine Analogues
Researchers have explored the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes using anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a key intermediate. The participation of the 2-nitrogen in the anti-7-bromo-2-benzyl compound facilitates nucleophilic substitution, enabling the creation of diverse analogues. This method has been applied to generate syn-and anti-isoepiboxidine, substances of interest due to their potential as nicotinic agonists (Malpass, White, 2004).
2. Development of Potential Nicotinic Agonists
Further expanding on the synthesis of nicotinic agonists, research shows that coupling N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with various boronic acids can effectively incorporate aryl and heterocyclic substituents. This synthesis pathway leads predominantly to syn over anti stereoisomers, demonstrating the compound's versatility in developing potential therapeutic agents (Malpass, Handa, White, 2005).
3. Creation of Rigid Non-Chiral Analogues
In another study, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate. This compound, an analogue of 2-aminoadipic acid, demonstrates the chemical's utility in producing structurally unique and potentially biologically active molecules (Kubyshkin, Mikhailiuk, Komarov, 2007).
4. Synthesis of Conformationally Constrained Amino Acids
Researchers have also synthesized 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine. This process includes a transannular alkylation step forming a unique ring system and demonstrates the compound's role in creating conformationally constrained amino acids (Hart, Rapoport, 1999).
5. Structural Characterization Studies
There has been significant interest in the structural characterization of the 7-azabicyclo[2.2.1]heptane ring system, as found in epibatidine. This research is vital for understanding the compound's properties and potential applications in medicinal chemistry (Britvin, Rumyantsev, 2017).
特性
IUPAC Name |
(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSXPYIRVBNDN-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane considered a valuable building block in organic synthesis?
A1: The presence of the bromine atom at the 7-position in this compound makes it susceptible to nucleophilic substitution reactions. [] This reactivity is further enhanced by the neighboring group participation of the nitrogen atom at the 2-position. This unique feature allows for the introduction of a wide variety of functional groups (C, N, O, and halogens) at the 7-position, making this compound a highly versatile intermediate for synthesizing novel compounds like epibatidine analogues. []
Q2: How does the stereochemistry of this compound influence the synthesis of epibatidine analogues?
A2: The anti configuration of the bromine atom in this compound dictates the stereochemistry of the final epibatidine analogues. [] For instance, this compound can be transformed into anti-isoepiboxidine, an epibatidine analogue, by converting the anti-7-ethoxycarbonyl group into a methylisoxazole ring. [] Interestingly, this transformation is achievable even without protecting the secondary bicyclic nitrogen. Moreover, base-induced epimerization of the anti-7-ethoxycarbonyl derivative can yield the syn stereoisomer, ultimately leading to the synthesis of syn-isoepiboxidine. [] This control over stereochemistry is crucial as it directly impacts the biological activity and potency of the final compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
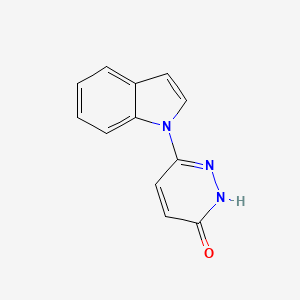
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
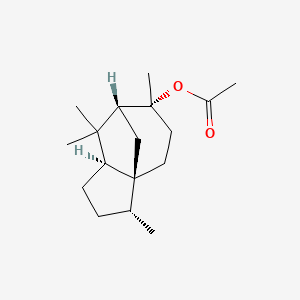
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

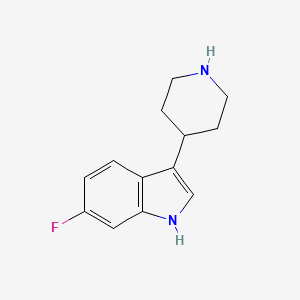
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
